molecular formula C22H25ClN4O4 B4572205 4-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE

4-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4572205
M. Wt: 444.9 g/mol
InChI Key: IACYUUSRDPWUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a furan ring, and a pyrazole carboxamide moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the chlorinated phenoxy compound, which is then reacted with a furan derivative under specific conditions to form the intermediate. This intermediate is further reacted with a pyrazole derivative to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

4-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[5-[(2-chloro-6-methylphenoxy)methyl]furan-2-carbonyl]amino]-1-ethyl-N-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O4/c1-5-27-11-17(19(26-27)22(29)24-13(2)3)25-21(28)18-10-9-15(31-18)12-30-20-14(4)7-6-8-16(20)23/h6-11,13H,5,12H2,1-4H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACYUUSRDPWUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC(C)C)NC(=O)C2=CC=C(O2)COC3=C(C=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-[({5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-N-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE

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